molecular formula C13H16N2OS B15122165 (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol

(1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol

Cat. No.: B15122165
M. Wt: 248.35 g/mol
InChI Key: JKJFIBSATZEECY-UHFFFAOYSA-N
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Description

(1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol is a heterocyclic compound that features a thieno[3,2-b]pyridine ring fused to a piperidine ring, with a methanol group attached to the piperidine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol typically involves the following steps:

    Formation of Thieno[3,2-b]pyridine Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Attachment of Methanol Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Various substitution reactions can occur on the thieno[3,2-b]pyridine ring or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Thieno[3,2-b]pyridine Derivatives: These compounds share the thieno[3,2-b]pyridine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

Uniqueness: (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol is unique due to the combination of the thieno[3,2-b]pyridine and piperidine rings, along with the methanol group

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

(1-thieno[3,2-b]pyridin-7-ylpiperidin-4-yl)methanol

InChI

InChI=1S/C13H16N2OS/c16-9-10-2-6-15(7-3-10)12-1-5-14-11-4-8-17-13(11)12/h1,4-5,8,10,16H,2-3,6-7,9H2

InChI Key

JKJFIBSATZEECY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=C3C(=NC=C2)C=CS3

Origin of Product

United States

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